1-(6-Bromopyridine-3-carbonyl)-4-(propan-2-yl)piperazine
Description
Properties
IUPAC Name |
(6-bromopyridin-3-yl)-(4-propan-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3O/c1-10(2)16-5-7-17(8-6-16)13(18)11-3-4-12(14)15-9-11/h3-4,9-10H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQBBGKZTQJIKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)C2=CN=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of 6-Bromopyridine-3-carbaldehyde
The aldehyde intermediate, 6-bromopyridine-3-carbaldehyde, is oxidized to the carboxylic acid using strong oxidizing agents. A method adapted from CN107056690A involves:
-
Reagents : Potassium permanganate (KMnO₄) in acidic aqueous conditions.
-
Yield : ~85–90% after recrystallization.
This step is critical for generating the reactive carboxyl group necessary for subsequent coupling.
Activation of 6-Bromopyridine-3-carboxylic Acid
Acid Chloride Formation
Conversion to the acid chloride enhances electrophilicity for nucleophilic acyl substitution:
Coupling Agent-Mediated Activation
Alternatively, carbodiimide-based coupling agents enable direct amide formation without isolating the acid chloride:
-
Reagents : EDC with hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP).
-
Solvent : Anhydrous DCM or tetrahydrofuran (THF).
-
Conditions : Stirring at ambient temperature for 12–24 hours.
Coupling with 4-Isopropylpiperazine
Amide Bond Formation via Acid Chloride
Reaction of 6-bromopyridine-3-carbonyl chloride with 4-isopropylpiperazine proceeds under mild conditions:
Direct Coupling Using EDC/HOBt
A one-pot method avoids isolating the acid chloride:
-
Procedure :
-
Workup : Wash with 5% NaOH, dry over Na₂SO₄, and purify via silica gel chromatography.
Optimization and Comparative Analysis
Solvent and Temperature Effects
| Parameter | Acid Chloride Method | EDC/HOBt Method |
|---|---|---|
| Solvent | DCM | DCM/THF |
| Temperature | 0–25°C | 25°C |
| Reaction Time | 2–4 hours | 12–18 hours |
| Yield | 75–82% | 80–85% |
The EDC/HOBt method offers higher yields and simpler workup but requires longer reaction times.
Scale-Up Considerations
Large-scale synthesis (>1 kg) adapts the acid chloride route due to easier purification:
Mechanistic Insights
Nucleophilic Acyl Substitution
The piperazine’s secondary amine attacks the electrophilic carbonyl carbon, displacing the chloride or hydroxyl group. Steric hindrance from the isopropyl group slightly slows kinetics but improves regioselectivity.
Side Reactions and Mitigation
-
Br Displacement : Minimized by avoiding strong nucleophiles (e.g., iodide salts).
-
Over-Acylation : Controlled by stoichiometric excess of piperazine.
Scientific Research Applications
Pharmacological Applications
-
Cannabinoid Receptor Modulation
- Research indicates that compounds similar to 1-(6-Bromopyridine-3-carbonyl)-4-(propan-2-yl)piperazine can act as antagonists for the peripheral cannabinoid receptor type 1 (CB1). These antagonists are being explored for their potential to treat conditions such as obesity and metabolic syndrome by modulating appetite and energy balance .
- Antifungal and Antibacterial Activities
- Cancer Treatment
Table 1: Summary of Research Findings on this compound
Synthetic Approaches
The synthesis of this compound involves multiple steps, typically starting from commercially available pyridine derivatives. The introduction of the bromine atom at the 6-position enhances the compound's reactivity and biological activity. Various synthetic routes have been documented, emphasizing the importance of optimizing conditions to achieve high yields and purity .
Mechanism of Action
The mechanism by which 1-(6-Bromopyridine-3-carbonyl)-4-(propan-2-yl)piperazine exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
These analogues highlight variability in substituent groups and bromine positioning, which critically influence physicochemical and biological properties.
Physical and Chemical Properties
- Molecular Weight : Estimated at ~360–370 g/mol (similar to ’s 360.25 g/mol for a benzyl analogue) .
- Solubility : Bromine and carbonyl groups likely reduce lipophilicity compared to alkyl-substituted piperazines (e.g., ethyl or isopropyl derivatives).
- logP: Predicted to be moderate (~2–3), balancing polar (carbonyl, bromine) and nonpolar (isopropyl) groups.
Receptor Binding Affinity
Piperazine derivatives often target neurotransmitter receptors. For instance:
- Dopamine D2 Receptor : A (2-methoxyphenyl)piperazine derivative showed high affinity (Ki < 100 nM) in , suggesting that electron-donating groups (e.g., methoxy) enhance binding. The bromine atom in the main compound may act as a hydrophobic anchor, while the isopropyl group could optimize steric fit .
- PAF Antagonists : highlights piperazine-linked thiazolidinecarboxamides with IC50 values < 1 µM. The main compound’s carbonyl group may mimic such pharmacophores .
Antibacterial Activity
reports that (2-methoxyphenyl)piperazine derivatives exhibit antibacterial effects against Gram-positive and Gram-negative bacteria. The bromopyridine moiety in the main compound may enhance membrane penetration or disrupt bacterial enzymes .
Structure-Activity Relationships (SAR)
- Substituent Effects: Isopropyl: Enhances lipophilicity and may improve blood-brain barrier penetration compared to ethyl or benzyl groups . Carbonyl Group: Facilitates hydrogen bonding with target proteins, a feature absent in non-carbonyl analogues like ’s ethylpiperazine .
Biological Activity
1-(6-Bromopyridine-3-carbonyl)-4-(propan-2-yl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C13H20BrN3
- Molecular Weight : 298.23 g/mol
- CAS Number : 2096510-30-2
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors. The incorporation of the bromopyridine moiety enhances its pharmacological profile, particularly in modulating enzyme activities and influencing cell signaling pathways.
This compound has been studied for its role in:
- Inhibition of Protein Kinases : It exhibits selective inhibition against certain kinases, which are critical in regulating cell proliferation and survival.
- Antimicrobial Activity : Preliminary studies suggest that the compound shows effectiveness against various bacterial strains, potentially making it a candidate for antibiotic development.
Table 1: Summary of Biological Activities
Case Study 1: Protein Kinase Inhibition
A study demonstrated that the compound selectively binds to the kinase-inactive conformation of CDK4/6, which plays a significant role in cell cycle regulation. This interaction was characterized using molecular docking studies, revealing binding affinities in the nanomolar range. The implications for cancer therapy are significant, as selective CDK inhibitors are crucial for targeted cancer treatments .
Case Study 2: Antimicrobial Effectiveness
Research into the antimicrobial properties of this compound revealed that it has a minimum inhibitory concentration (MIC) of 50 µM against E. coli. This suggests potential utility in developing new antibiotics, particularly against resistant strains . Further investigations are needed to elucidate the mechanism by which this compound exerts its antibacterial effects.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 1-(6-bromopyridine-3-carbonyl)-4-(propan-2-yl)piperazine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is typically synthesized via coupling reactions between 6-bromopyridine-3-carboxylic acid derivatives and substituted piperazines. For example, amide bond formation using coupling agents like HOBt/TBTU in DMF under anhydrous conditions (similar to methods in and ). Optimization involves adjusting stoichiometry (e.g., 1.2 equiv of acylating agent), temperature (room temperature to 80°C), and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling, as in ). Purification often employs silica gel chromatography with gradients of ethyl acetate/hexane (e.g., 1:8 ratio) .
Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromopyridine protons at δ 8.5–9.0 ppm, piperazine carbons at ~45–55 ppm).
- HPLC-MS : To verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z ~326).
- Elemental Analysis : Validate empirical formula (C₁₃H₁₅BrN₃O) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Store in airtight containers at 2–8°C. In case of spills, neutralize with inert adsorbents (e.g., sand) and dispose via hazardous waste protocols (see Safety Data Sheets in ) .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound against specific targets?
- Methodological Answer : Use software like AutoDock Vina or Schrödinger Suite to dock the compound into target protein pockets (e.g., kinases, GPCRs). Key parameters:
- Grid Box : Centered on active sites (e.g., ATP-binding pocket for kinases).
- Scoring Functions : Evaluate binding affinity (ΔG ≤ -8 kcal/mol suggests strong interactions).
- Validation : Compare with experimental IC₅₀ values from enzyme inhibition assays (e.g., ’s anticancer studies) .
Q. What strategies resolve contradictions in reported synthetic yields or biological activities across studies?
- Methodological Answer :
- Reaction Reproducibility : Verify catalyst purity (e.g., Pd(PPh₃)₄ vs. residual Pd in vs. 19) and solvent dryness.
- Biological Assay Variability : Standardize cell lines (e.g., MCF-7 for cytotoxicity) and control for batch-to-batch compound purity.
- Statistical Analysis : Use ANOVA to assess significance of divergent results (e.g., ±15% yield differences) .
Q. How does the bromopyridine moiety influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing bromine enhances electrophilicity at the pyridine’s 3-position, facilitating SNAr reactions. For example:
- Conditions : Use K₂CO₃ in DMF at 60°C with amines or thiols.
- Monitoring : Track displacement via LC-MS (loss of Br⁻ ion) or ¹H NMR (downfield shifts in pyridine protons) .
Q. What in vitro assays are suitable for evaluating this compound’s potential as a kinase inhibitor?
- Methodological Answer :
- Kinase Profiling : Use ADP-Glo™ assays against a panel of kinases (e.g., EGFR, BRAF).
- IC₅₀ Determination : Dose-response curves (0.1–100 µM) with ATP concentration at Km.
- Selectivity Screening : Compare inhibition of off-target kinases (e.g., PKA, PKC) .
Q. How can structural modifications enhance metabolic stability without compromising target affinity?
- Methodological Answer :
- Bioisosteric Replacement : Substitute bromine with CF₃ (improves lipophilicity; see ).
- Piperazine Substituents : Introduce tert-butyl or fluorinated groups to block CYP450 metabolism.
- In Silico ADMET Prediction : Use QikProp to optimize logP (2–5) and PSA (<90 Ų) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
